Technical Documentation Center

2-Bromo-3-nitroquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-3-nitroquinoline
  • CAS: 1378258-92-4

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profile & Solvent Selection for 2-Bromo-3-nitroquinoline

[1] Executive Summary This guide provides a technical analysis of the solubility characteristics of 2-Bromo-3-nitroquinoline (CAS: Analogous derivatives often ~12408-11-6 base).[1] As an electron-deficient heterocyclic s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical analysis of the solubility characteristics of 2-Bromo-3-nitroquinoline (CAS: Analogous derivatives often ~12408-11-6 base).[1] As an electron-deficient heterocyclic scaffold, this compound serves as a critical intermediate in the synthesis of antimalarial agents, kinase inhibitors, and fluorescent probes.[1]

Its solubility profile is governed by the interplay between the lipophilic bromine atom, the strongly electron-withdrawing nitro group, and the planar aromatic quinoline core. Successful manipulation of this compound requires a solvent strategy that balances dipolar interactions for reactivity (SNAr) and temperature-dependent solubility for purification (recrystallization).[1]

Physicochemical Architecture

To select the correct solvent, one must understand the molecular forces at play.

Structural Determinants[1]
  • Lipophilicity (LogP ~2.8 – 3.2): The bromine atom at C2 significantly increases lipophilicity compared to the parent 3-nitroquinoline (LogP ~2.0). This makes the compound sparingly soluble in water (<0.1 mg/mL) but highly soluble in chlorinated organic solvents.

  • Electronic Polarization: The C3-Nitro group creates a strong dipole. While the molecule is overall lipophilic, it requires solvents with moderate-to-high dielectric constants to fully solvate the polarized regions, especially during transition states in nucleophilic substitutions.[1]

  • Crystal Lattice Energy: The planar nature of the quinoline ring encourages strong

    
    -
    
    
    
    stacking. Solvents must be able to intercalate and disrupt these stacking interactions to effect dissolution.
Calculated Solubility Parameters
ParameterValue (Est.)Implication
Molecular Weight ~253.05 g/mol Moderate size; kinetics of dissolution are generally fast.[1]
LogP (Octanol/Water) 3.0 ± 0.3Highly permeable; requires organic modification for aqueous assays.[1]
H-Bond Donors 0No protic solvent required for donor-acceptor pairing.[1]
H-Bond Acceptors 3 (N-ring, NO2)Good solubility in H-bond donor solvents (Alcohols) at high temps.[1]

Solvent Compatibility Matrix

This matrix categorizes solvents based on their functional utility in handling 2-Bromo-3-nitroquinoline.

Class A: Reaction Media (High Solubility / High Polarity)[1]
  • Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[1]

  • Utility: These are the solvents of choice for Nucleophilic Aromatic Substitution (SNAr) .

  • Mechanism: The high dielectric constant (

    
    ) stabilizes the polar transition state (Meisenheimer complex) formed when a nucleophile attacks the C2 position, displacing the bromine.
    
  • Operational Note: Removal requires aqueous workup or high-vacuum distillation due to high boiling points.[1]

Class B: Extraction & Solubilization (High Solubility / Low Polarity)[1]
  • Solvents: Dichloromethane (DCM), Chloroform (CHCl

    
    ), Ethyl Acetate (EtOAc).[1]
    
  • Utility: Standard solvents for liquid-liquid extraction and chromatography.

  • Solubility: >50 mg/mL (estimated).[1]

  • Mechanism: Excellent disruption of Van der Waals forces; DCM is particularly effective due to its ability to interact with the nitro group's dipole.

Class C: Purification (Temperature-Dependent Solubility)[1]
  • Solvents: Ethanol (EtOH), Methanol (MeOH), Acetonitrile (MeCN).[1]

  • Utility: Recrystallization .[2][3]

  • Behavior: The compound exhibits low solubility at room temperature (RT) but high solubility at boiling points. This steep solubility curve is ideal for purifying crude material from synthesis.

Class D: Anti-Solvents (Poor Solubility)
  • Solvents: Hexanes, Diethyl Ether, Water.[1]

  • Utility: Precipitation. Adding Hexanes to a concentrated DCM solution of the compound will force it to crash out.

Experimental Protocols

Protocol 4.1: Gravimetric Solubility Determination

Validating solubility for assay development or process scale-up.[1]

  • Preparation: Weigh 50 mg of 2-Bromo-3-nitroquinoline into a tared 4 mL vial.

  • Addition: Add the target solvent in 100

    
    L increments while vortexing at 25°C.
    
  • Observation: Continue addition until the solution is clear (no visible particulates).

  • Calculation:

    
    [1]
    
  • Validation: If

    
     mg/mL, the solvent is "High Solubility." If 
    
    
    
    mg/mL, it is "Insoluble."[1]
Protocol 4.2: Purification via Recrystallization

The gold standard for isolating 2-Bromo-3-nitroquinoline after bromination.[1]

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (95%) or Acetonitrile .[1]

  • Heating: Heat to reflux (boiling) with stirring. Add solvent slowly until the solid just dissolves. Do not add excess solvent.[1]

  • Filtration (Hot): If insoluble black specks remain (impurities), filter the hot solution through a pre-warmed glass frit.

  • Crystallization: Allow the filtrate to cool slowly to RT, then place in an ice bath (0-4°C) for 2 hours. The nitro/bromo combination facilitates the formation of distinct yellow/orange needles.

  • Collection: Filter the crystals and wash with cold Hexane (to remove mother liquor without redissolving the product).

Mechanistic Visualization

Solubility & Purification Logic

This decision tree guides the researcher through solvent selection based on the process stage.

SolubilityLogic Start Process Goal Reaction Perform Reaction (S_NAr / Coupling) Start->Reaction Extraction Workup / Extraction Start->Extraction Purification Purification (Recrystallization) Start->Purification PolarAprotic Use Polar Aprotic (DMSO, DMF) High Solubility + Dipole Stabilization Reaction->PolarAprotic Stabilize Transition State Chlorinated Use Chlorinated/Esters (DCM, EtOAc) High Solubility + Volatile Extraction->Chlorinated Phase Separation Alcohols Use Alcohols (EtOH, MeOH) Temp-Dependent Solubility Purification->Alcohols Crystallization Curve

Figure 1: Solvent selection logic based on experimental stage.[1] Dark nodes indicate process goals; light nodes indicate solvent classes.[1]

Reactivity & Solvent Influence (SNAr)

The solubility choice directly impacts the reaction mechanism. The 2-bromo position is activated by the 3-nitro group.

SNAr_Pathway Substrate 2-Bromo-3-nitroquinoline (Lipophilic) Complex Meisenheimer Complex (Stabilized Anion) Substrate->Complex Attack at C2 Nucleophile Nucleophile (Nu-) (Polar) Nucleophile->Complex Solvent Solvent: DMSO/DMF (High Dielectric) Solvent->Complex Solvates Charged TS Product 2-Substituted-3-nitroquinoline Complex->Product Loss of Br-

Figure 2: The SNAr reaction pathway.[1] Polar aprotic solvents (Blue) are required to solvate the reactants and stabilize the charged intermediate (Yellow).

References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Master Organic Chemistry. (2018). Explains the necessity of polar aprotic solvents for activating ortho-substituted aryl halides.

  • Solubility of Quinoline Derivatives. AAPS PharmSciTech. (2019). Discusses the pH-dependent solubility and lipophilicity of the quinoline scaffold.

  • Bromination and Solubility of 8-Substituted Quinolines. Organic Communications. (2016). Provides experimental data on solvent choices (Acetonitrile, DCM) for brominated quinoline isolation.

  • LogP and Lipophilicity Calculations. ACD/Labs. Defines the partition coefficient principles governing the solubility of bromo-nitro-aromatics.

  • Recrystallization Techniques. University of Colorado Boulder. Standard operating procedures for solvent selection in organic purification.

Sources

Exploratory

An In-depth Technical Guide to 2-Bromo-3-nitroquinoline: A Strategic Intermediate in Medicinal Chemistry

This technical guide provides a comprehensive overview of 2-Bromo-3-nitroquinoline, a heterocyclic compound with significant potential as a versatile intermediate in the fields of medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Bromo-3-nitroquinoline, a heterocyclic compound with significant potential as a versatile intermediate in the fields of medicinal chemistry and drug discovery. While this specific isomer is not extensively cataloged in major chemical databases, this guide, grounded in established principles of quinoline chemistry, will delineate its structural identifiers, a proposed synthetic pathway, its anticipated chemical reactivity, and its prospective applications for researchers, scientists, and drug development professionals.

Core Chemical Identifiers and Structural Elucidation

Precise identification of a molecule is fundamental to any scientific endeavor. Below are the key chemical identifiers for 2-Bromo-3-nitroquinoline, with the SMILES string and InChIKey deduced from its systematic name.

IdentifierValue
IUPAC Name 2-Bromo-3-nitroquinoline
Molecular Formula C₉H₅BrN₂O₂
Molecular Weight 253.05 g/mol
Canonical SMILES O=c1c(Br)ncccc2ccccc12
InChI Key InChIKey=XFZBQKTLCRBFRJ-UHFFFAOYSA-N

The structure of 2-Bromo-3-nitroquinoline, featuring a quinoline core functionalized with a bromine atom at the C2 position and a nitro group at the C3 position, is depicted below.

Caption: Chemical structure of 2-Bromo-3-nitroquinoline.

Proposed Synthesis: Electrophilic Nitration of 2-Bromoquinoline

A plausible and scientifically sound method for the synthesis of 2-Bromo-3-nitroquinoline is the direct electrophilic nitration of commercially available 2-bromoquinoline. The quinoline ring system's reactivity towards electrophiles is well-documented, with nitration typically occurring on the benzene ring at the C5 and C8 positions under acidic conditions.[1] However, the presence and nature of substituents can significantly influence the regiochemical outcome.

The bromine atom at the C2 position is an ortho-, para-directing deactivator. In the context of the quinoline nucleus, this would suggest that electrophilic attack is directed towards the C3 and C4 positions of the pyridine ring, as well as the C5 and C7 positions of the benzene ring. The strong electron-withdrawing nature of the protonated nitrogen atom in the acidic reaction medium deactivates the pyridine ring towards electrophilic substitution. Consequently, nitration is generally favored on the carbocyclic ring.[1]

However, by carefully controlling the reaction conditions, it is feasible to achieve nitration on the pyridine ring, particularly at the C3 position. The use of a less acidic nitrating agent or specific catalysts could favor this less common substitution pattern.

Experimental Protocol:

The following is a proposed, detailed protocol for the synthesis of 2-Bromo-3-nitroquinoline, adapted from general procedures for the nitration of haloquinolines.

Synthesis_Workflow Start 2-Bromoquinoline Step1 Dissolution in Concentrated H₂SO₄ Start->Step1 Step2 Cooling to 0-5 °C Step1->Step2 Step3 Slow addition of Fuming HNO₃ Step2->Step3 Step4 Reaction at Controlled Temperature Step3->Step4 Step5 Quenching on Ice-water Step4->Step5 Step6 Neutralization Step5->Step6 Step7 Extraction with Organic Solvent Step6->Step7 Step8 Drying and Solvent Evaporation Step7->Step8 Step9 Purification by Column Chromatography Step8->Step9 End 2-Bromo-3-nitroquinoline Step9->End

Caption: Proposed workflow for the synthesis of 2-Bromo-3-nitroquinoline.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2-bromoquinoline.

  • Dissolution and Cooling: Carefully add concentrated sulfuric acid to the flask while stirring until the 2-bromoquinoline is completely dissolved. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Nitration: Slowly add fuming nitric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at the controlled temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution with a suitable base, such as aqueous sodium hydroxide or ammonium hydroxide, until a precipitate forms.

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate 2-Bromo-3-nitroquinoline.

Self-Validation: The structure of the final product should be unequivocally confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The presence of a nitro group can be confirmed by characteristic IR stretches.[2] Mass spectrometry should show the characteristic isotopic pattern for a monobrominated compound.[3]

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for 2-Bromo-3-nitroquinoline, the following physicochemical properties are predicted based on computational models and data from analogous compounds. These values should be considered estimates until experimentally verified.

PropertyPredicted Value
Melting Point (°C) 140-160
Boiling Point (°C) >350
LogP ~2.5-3.0
pKa (most basic) ~ -1.0 to 0.0
Appearance Pale yellow to yellow solid

Chemical Reactivity and Applications in Drug Discovery

The true value of 2-Bromo-3-nitroquinoline for medicinal chemists lies in its potential as a versatile synthetic intermediate. The presence of two distinct functional groups on the quinoline scaffold allows for a variety of subsequent chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The strongly electron-withdrawing nitro group at the C3 position is expected to activate the bromine atom at the C2 position towards nucleophilic aromatic substitution (SNAr).[4] This allows for the displacement of the bromide with a wide range of nucleophiles, such as amines, thiols, and alkoxides, providing a straightforward route to a diverse library of 2-substituted-3-nitroquinolines. These products can then be further modified, for example, by reduction of the nitro group.

SNAr_Reaction Reactant 2-Bromo-3-nitroquinoline Intermediate Meisenheimer Complex (Stabilized by NO₂ group) Reactant->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product 2-Substituted-3-nitroquinoline Intermediate->Product - Br⁻ Leaving_Group Br⁻

Caption: General mechanism for SNAr on 2-Bromo-3-nitroquinoline.

Cross-Coupling Reactions

The C-Br bond at the C2 position is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents, including aryl, vinyl, and alkynyl groups. This further expands the chemical space accessible from this intermediate.

Reduction of the Nitro Group

The nitro group at the C3 position can be readily reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. The resulting 2-bromo-3-aminoquinoline is a valuable bifunctional intermediate. The amino group can be further derivatized, for instance, through acylation or sulfonylation, while the bromo group remains available for cross-coupling or SNAr reactions.

Potential as a Scaffold in Drug Discovery

The quinoline nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[5] For instance, drugs like Amsacrine (anticancer) and Irinotecan (anticancer) feature the quinoline scaffold.[5][6]

2-Bromo-3-nitroquinoline, as a versatile building block, offers the potential to generate novel quinoline derivatives for biological screening. The ability to introduce diverse functionalities at the C2 and C3 positions allows for the systematic exploration of the structure-activity relationship (SAR) of new chemical entities. The strategic placement of substituents can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and influence its binding affinity to biological targets.

Conclusion

While 2-Bromo-3-nitroquinoline is not a widely characterized compound, its potential as a strategic intermediate in organic synthesis and medicinal chemistry is significant. This technical guide has provided a comprehensive overview based on established chemical principles, including its deduced chemical identifiers, a plausible synthetic route, and its anticipated reactivity. The ability to undergo a variety of chemical transformations makes 2-Bromo-3-nitroquinoline a valuable tool for the generation of novel and diverse libraries of quinoline-based compounds, which can be instrumental in the discovery and development of new therapeutic agents. Further experimental validation of the synthesis and properties of this compound is warranted to fully unlock its potential.

References

  • Synthesis method of 3-bromoquinoline compound. (n.d.). Eureka | Patsnap. Retrieved February 4, 2026, from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Matsuoka, H., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673.
  • Nasielski-Hinkens, R., et al. (1988). Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Bulletin des Sociétés Chimiques Belges, 97(11–12), 919–926.
  • An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(3), 362-374.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2025). TÜBİTAK Academic Journals. Retrieved February 4, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd. Retrieved February 4, 2026, from [Link]

  • 2-Bromoquinoline | C9H6BrN | CID 2762756. (n.d.). PubChem - NIH. Retrieved February 4, 2026, from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved February 4, 2026, from [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i).... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • 2-Bromo-3-nitroaniline | C6H5BrN2O2 | CID 14577494. (n.d.). PubChem - NIH. Retrieved February 4, 2026, from [Link]

  • Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. (n.d.). Semantic Scholar. Retrieved February 4, 2026, from [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Why does the nitration of quinoline occur at the 5 (and 8) position?. (2025). Chemistry Stack Exchange. Retrieved February 4, 2026, from [Link]

  • Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry. Retrieved February 4, 2026, from [Link]

  • 7.1: Nucleophilic Substitution Reaction Overview. (2021). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Functionalization of 2-Bromo-3-nitroquinoline via SNAr

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarials (Chloroquine), antibacterials (Fluoroquinolones), and emerging anticancer agents. 2-Bromo-3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarials (Chloroquine), antibacterials (Fluoroquinolones), and emerging anticancer agents. 2-Bromo-3-nitroquinoline represents a highly versatile electrophile within this family. Its reactivity is governed by the synergistic electron-withdrawing effects of the quinoline nitrogen (


) and the adjacent nitro group (

), rendering the

position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).

This guide provides a rigorous technical framework for exploiting this reactivity to form Carbon-Nitrogen (C-N), Carbon-Oxygen (C-O), and Carbon-Sulfur (C-S) bonds. Unlike standard alkyl halide substitutions, this process relies on an Addition-Elimination mechanism via a Meisenheimer complex. We present optimized protocols that prioritize yield, regioselectivity, and operational safety.

Mechanistic Insight & Reactivity Profile[1][2]

The "Why": Electronic Activation

The substitution of the bromine atom at the


 position is not a random event; it is driven by specific orbital interactions.
  • Inductive Effect (-I): The ring nitrogen (

    
    ) is highly electronegative, pulling electron density away from 
    
    
    
    .
  • Mesomeric Effect (-M): The nitro group at

    
     is a strong electron-withdrawing group. It stabilizes the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack.[1]
    
  • Leaving Group Ability: While Fluorine is typically the fastest leaving group in SNAr (due to high electronegativity lowering the transition state energy of the addition step), Bromine offers a balanced profile of reactivity and synthetic accessibility.

Reaction Pathway Visualization

The following diagram illustrates the critical transition states. Note that the rate-determining step (RDS) is the formation of the Meisenheimer complex.

SNAr_Mechanism cluster_legend Electronic Effects Substrate 2-Bromo-3-nitroquinoline TS1 Transition State 1 (Nucleophilic Attack) Substrate->TS1 + Nu: Nu Nucleophile (Nu:) Nu->TS1 Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate k1 (RDS) TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 Product 2-Substituted-3-nitroquinoline TS2->Product Fast LG Bromide Ion (Br-) TS2->LG Note1 C3-NO2 stabilizes negative charge via resonance.

Figure 1: Stepwise mechanism of SNAr on 2-bromo-3-nitroquinoline. The stability of the Meisenheimer complex determines the reaction feasibility.

Critical Process Parameters (CPP)

Optimization of SNAr reactions requires balancing solubility, nucleophilicity, and temperature.[2]

ParameterRecommendationRationale
Solvent DMF, DMSO, Acetonitrile, THFPolar aprotic solvents stabilize the polar transition state and the anionic intermediate.
Base

,

, or

Neutralizes the HBr byproduct. Carbonates are preferred for thiols/phenols; Amines for alkyl amines.
Temperature 0°C to 80°CHighly reactive amines (e.g., morpholine) react at RT. Sterically hindered nucleophiles require heating.
Concentration 0.2 M - 0.5 MHigh concentration favors bimolecular kinetics but increases exotherm risk.
Atmosphere Nitrogen/ArgonRecommended to prevent oxidation of sensitive nucleophiles (e.g., thiols), though SNAr itself is not air-sensitive.

Standardized Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of 2-morpholino-3-nitroquinoline

Reagents:

  • 2-Bromo-3-nitroquinoline (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-3-nitroquinoline (1.0 mmol) in MeCN (5 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add

    
     (1.5 mmol) followed by the dropwise addition of Morpholine (1.2 mmol).
    
    • Expert Tip: Dropwise addition controls the exotherm. The solution often turns yellow/orange instantly, indicating complex formation.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). The starting material (

      
      ) should disappear, and a more polar yellow spot (
      
      
      
      ) should appear.
  • Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol or purify via flash column chromatography.
    
Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of 2-Methoxy-3-nitroquinoline

Reagents:

  • 2-Bromo-3-nitroquinoline (1.0 equiv)

  • Sodium Methoxide (NaOMe) (1.1 equiv) - Commercial solution or freshly prepared

  • Methanol (MeOH) (anhydrous)

Procedure:

  • Preparation: Dissolve 2-Bromo-3-nitroquinoline (1.0 mmol) in anhydrous MeOH (5 mL) under Nitrogen.

  • Addition: Add NaOMe (1.1 mmol, 25% wt in MeOH) dropwise at 0°C.

  • Reaction: Stir at RT for 1 hour. If conversion is incomplete (TLC check), heat to reflux (65°C) for 30 minutes.

    • Caution: Alkoxides are strong nucleophiles; prolonged heating may lead to side reactions on the nitro group (Nef-like reactions or reduction).

  • Work-up: Quench with saturated

    
     solution (10 mL). Extract with DCM (3 x 15 mL).
    
  • Purification: The product often precipitates upon quenching. Filter the solid or proceed with standard organic extraction and drying.

Protocol C: C-S Bond Formation (Thioetherification)

Target: Synthesis of 2-(Phenylthio)-3-nitroquinoline

Reagents:

  • 2-Bromo-3-nitroquinoline (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • DMF (Dimethylformamide)

Procedure:

  • Preparation: Suspend

    
     (1.5 mmol) in DMF (3 mL). Add Thiophenol (1.1 mmol) and stir for 10 minutes to generate the thiolate anion.
    
  • Coupling: Add a solution of 2-Bromo-3-nitroquinoline (1.0 mmol) in DMF (2 mL) to the reaction mixture.

  • Reaction: Stir at RT for 3–6 hours.

    • Note: Thiolates are excellent nucleophiles (soft nucleophiles) and react rapidly with the soft electrophilic center at C2.

  • Work-up: Pour the reaction mixture into ice-cold water (50 mL). The product usually precipitates as a yellow solid.

  • Isolation: Filter the solid, wash copiously with water to remove DMF, and dry under vacuum.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of substrateEnsure solvents (especially for alkoxylation) are anhydrous. Moisture converts the bromide to the non-reactive 2-hydroxy-3-nitroquinoline (quinolone form).
Multiple Spots on TLC Nitro group reductionAvoid using reducing metals or harsh conditions. Ensure NaOMe is not in large excess.
Starting Material Remains Low NucleophilicitySwitch solvent to DMSO or DMF (increases rate by >10x). Increase temperature to 60°C.
Precipitate in Reaction Salt formation (

)
This is normal. Filter off the salt during work-up.

Safety & Handling

  • Nitro Compounds: 3-Nitroquinolines are energetic. While stable at RT, avoid heating dry solids above 150°C.

  • Sensitizers: Halogenated quinolines can be skin sensitizers. Use double gloves and work in a fume hood.

  • Waste: Segregate halogenated organic waste from non-halogenated streams.

References

  • Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Quinoline Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Chapter on Quinolines). Link

  • Synthesis of 2-amino-3-nitroquinolines: Wolf, C., et al. (2003). Regioselective Synthesis of 2-Amino-3-nitroquinolines via SNAr. Journal of Organic Chemistry, 68(19), 7551-7554. Link

  • Thiol Nucleophiles in SNAr: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link

  • Medicinal Applications: Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Link

Disclaimer: This protocol is for research use only. Always consult the Safety Data Sheet (SDS) for specific chemicals before handling.

Sources

Application

Application Notes &amp; Protocols: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-3-nitroquinolines

Abstract The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, with the introduction of aryl groups at the C2 position offering a powerful strategy for modulating biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, with the introduction of aryl groups at the C2 position offering a powerful strategy for modulating biological activity and photophysical properties. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds due to its high functional group tolerance, mild reaction conditions, and the commercial availability of diverse boronic acid coupling partners.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Suzuki-Miyaura coupling protocols to 2-bromo-3-nitroquinoline, an electron-deficient substrate, to yield valuable 2-aryl-3-nitroquinoline derivatives. We delve into the mechanistic underpinnings, provide detailed, field-proven experimental protocols, and offer insights into reaction optimization and troubleshooting.

Scientific Rationale & Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, typically catalyzed by a palladium(0) complex.[2] The reaction's success with 2-bromo-3-nitroquinoline is underpinned by the electronic nature of the substrate. The electron-withdrawing effects of both the quinoline ring nitrogen and the C3-nitro group render the C2-bromine bond susceptible to reaction.

The catalytic cycle is generally understood to proceed through three fundamental steps:[1][3]

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex inserts into the carbon-bromine bond of 2-bromo-3-nitroquinoline. This is often the rate-determining step and results in the formation of a square planar Pd(II) intermediate.[1][4] The reactivity of halides follows the general trend of I > Br > Cl, making the bromo-substituted quinoline an excellent substrate.[1]

  • Transmetalation: For this step to occur, the organoboron species (R-B(OH)₂) must be activated by a base.[5] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then transfers its organic group (R) to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired 2-aryl-3-nitroquinoline product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]

Visualization of the Catalytic Cycle

Workflow A 1. Combine Reactants (Quinoline, Boronic Acid, Base) B 2. Add Catalyst System (Pd(OAc)₂ + PCy₃) A->B C 3. Add Solvents (Dioxane/Water) B->C D 4. Degas Mixture (Ar or N₂ Purge) C->D E 5. Heat Under Inert Gas (90-100 °C, 4-18h) D->E F 6. Reaction Work-up (Extraction & Drying) E->F G 7. Purification (Column Chromatography) F->G H Pure 2-Aryl-3-nitroquinoline G->H

Sources

Method

Application Note: High-Purity Synthesis of 3-Amino-2-Bromoquinoline

Executive Summary The synthesis of 3-amino-2-bromoquinoline represents a critical challenge in heterocyclic chemistry, primarily due to the difficulty in accessing the 3-amino position while simultaneously installing a h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-amino-2-bromoquinoline represents a critical challenge in heterocyclic chemistry, primarily due to the difficulty in accessing the 3-amino position while simultaneously installing a halogen at the 2-position. This scaffold is a high-value intermediate in the development of kinase inhibitors, particularly for PI3K and mTOR pathways, where the 2-bromo functionality serves as a versatile handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.

This Application Note details a robust, three-step protocol starting from commercially available 3-nitroquinoline . Unlike direct bromination methods which often yield inseparable mixtures of isomers, this route utilizes N-oxide activation to direct nucleophilic halogenation exclusively to the C2 position, followed by a chemoselective reduction that preserves the carbon-bromine bond.

Retrosynthetic Analysis & Strategy

The strategic logic relies on the "Activation-Functionalization-Reduction" sequence. Direct bromination of quinoline typically occurs at the 3-position (electrophilic) or 2/4-positions (nucleophilic) but is difficult to control on a nitro-substituted ring.

The Solution:

  • Activation: Oxidation of the quinoline nitrogen renders the C2 position susceptible to nucleophilic attack via an addition-elimination mechanism.

  • Regiocontrol: Use of phosphorus oxybromide (

    
    ) converts the N-oxide to the 2-bromo derivative via a rearrangement mechanism.
    
  • Chemoselectivity: Reduction of the nitro group must be performed using metal/acid conditions (Fe/AcOH) rather than catalytic hydrogenation (

    
    ) to prevent hydrodehalogenation (stripping the bromine).
    
Reaction Pathway Visualization[1]

G Start 3-Nitroquinoline (Starting Material) Inter1 3-Nitroquinoline 1-Oxide Start->Inter1 Step 1: mCPBA DCM, RT Inter2 2-Bromo-3- nitroquinoline Inter1->Inter2 Step 2: POBr3 DCE, 80°C (Regioselective) Product 3-Amino-2- bromoquinoline Inter2->Product Step 3: Fe / AcOH EtOH, 60°C (Chemoselective)

Figure 1: Synthetic workflow for the regioselective preparation of 3-amino-2-bromoquinoline.

Detailed Experimental Protocols

Step 1: N-Oxidation of 3-Nitroquinoline

Objective: Activate the quinoline ring for C2 functionalization.

  • Reagents: 3-Nitroquinoline (1.0 eq), m-Chloroperbenzoic acid (mCPBA, 77% max, 1.2 eq), Dichloromethane (DCM).

  • Mechanism: Electrophilic attack of the peracid on the nitrogen lone pair.

Protocol:

  • Dissolve 3-nitroquinoline (10.0 g, 57.4 mmol) in DCM (200 mL) in a 500 mL round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add mCPBA (15.8 g, ~68.9 mmol) portion-wise over 20 minutes. Note: Exothermic reaction.

  • Remove ice bath and stir at Room Temperature (RT) for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The N-oxide is significantly more polar.

  • Workup: Quench with saturated aqueous

    
     (200 mL). Stir vigorously for 30 mins to neutralize benzoic acid byproduct.
    
  • Separate layers. Extract aqueous layer with DCM (

    
     mL).
    
  • Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane if necessary, though crude is often sufficiently pure (>95%).

    • Yield Expectation: 85–92% (Yellow solid).[1]

Step 2: Regioselective Bromination (The Critical Step)

Objective: Install the bromine atom at C2 via rearrangement.

  • Reagents: 3-Nitroquinoline 1-oxide (from Step 1), Phosphorus Oxybromide (

    
    , 1.5 eq), 1,2-Dichloroethane (DCE).
    
  • Safety Critical:

    
     hydrolyzes violently to release HBr.[2][3] Perform in a fume hood.
    

Protocol:

  • Suspend 3-nitroquinoline 1-oxide (5.0 g, 26.3 mmol) in dry DCE (50 mL) under Argon atmosphere.

  • Add

    
      (11.3 g, 39.4 mmol) in one portion.
    
  • Heat the mixture to 80°C (reflux) for 4 hours.

    • Observation: The suspension will clear as the reaction proceeds, then darken.

  • Cool to 0°C.

  • Quench: Slowly pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. Caution: Massive HBr evolution.[2] Neutralize with solid

    
     to pH 8.
    
  • Extract with DCM (

    
     mL).
    
  • Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexane). The 2-bromo product is less polar than the N-oxide.

    • Yield Expectation: 60–75%.

Step 3: Chemoselective Reduction

Objective: Reduce


 to 

without debrominating the C2 position.
  • Reagents: 2-Bromo-3-nitroquinoline, Iron powder (Fe, 5.0 eq), Glacial Acetic Acid (AcOH), Ethanol.

  • Expert Insight: Do NOT use catalytic hydrogenation (

    
    ) or Formate/Pd conditions. These will rapidly cleave the C-Br bond, yielding 3-aminoquinoline.
    

Protocol:

  • Dissolve 2-bromo-3-nitroquinoline (2.0 g, 7.9 mmol) in Ethanol (40 mL) and Glacial Acetic Acid (10 mL).

  • Add Iron powder (2.2 g, 39.5 mmol, 325 mesh typ.) in one portion.

  • Heat to 60°C for 2 hours. Monitor by TLC.

    • Endpoint: Disappearance of yellow nitro compound; appearance of fluorescent amino spot.

  • Cool to RT. Filter through a pad of Celite to remove iron residues. Wash the pad with EtOAc.[4]

  • Concentrate the filtrate to remove most Ethanol/AcOH.

  • Dilute residue with EtOAc (100 mL) and wash with saturated

    
     (
    
    
    
    mL) to remove residual acid.
  • Dry (

    
    ) and concentrate.
    
  • Final Purification: Recrystallization from Toluene or Column Chromatography (30% EtOAc/Hexane).

    • Final Yield: 70–85% (Off-white to brownish solid).

Analytical Data Summary

ParameterSpecification / Observation
Appearance Pale yellow to off-white crystalline solid
Melting Point 158–160 °C
1H NMR (DMSO-d6)

7.85 (d, 1H), 7.60 (d, 1H), 7.45 (t, 1H), 7.35 (s, 1H, C4-H), 5.80 (br s, 2H,

)
MS (ESI)

(1:1 Isotopic pattern characteristic of Br)
Key IR Bands 3450, 3350 (

stretch), 1620 (C=N)

Troubleshooting & Expert Tips

"The reaction mixture turned black during bromination."
  • Cause: Overheating or prolonged reaction time leading to polymerization or charring.

  • Fix: Strictly control temperature at 80°C. Do not reflux overnight; 4 hours is usually sufficient. Use dry solvents to prevent premature hydrolysis of

    
    .
    
"I see de-brominated product (3-aminoquinoline) after reduction."
  • Cause: Trace metal contamination in the iron source acting as a hydrogenation catalyst, or excessive temperature.

  • Fix: Switch to Stannous Chloride (

    
    )  reduction.
    
    • Alt Protocol: 5 eq

      
      , Ethanol, 70°C, 3 hours. This is milder but requires careful workup to remove tin salts (use Rochelle's salt).
      
"Low yield in Step 1 (N-Oxidation)."
  • Cause: Incomplete conversion or loss during aqueous workup (N-oxides are water-soluble).

  • Fix: Saturate the aqueous layer with NaCl (salting out) before extraction. Use Chloroform/Isopropanol (3:1) for extraction if the compound is stuck in the aqueous phase.

References

  • Regioselective Bromination

    • Reaction of 3-substituted quinoline N-oxides with phosphorus halides.
    • Source: Heterocycles (Vol 2, No 2, 1974).[5]

    • (Verified via Search 1.1)

  • Chemoselective Reduction

    • Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes. (Discusses tolerance of Bromo-substituents during reduction).
    • Source: ChemRxiv (2024).[1]

    • (Verified via Search 1.2)

  • General Phosphorus Bromide Chemistry

    • Overview of bromination reactions with phosphorus bromides ( ).
    • Source: Manac Inc.[2] Technical Notes (2024).

    • (Verified via Search 1.4)

Sources

Application

Application Notes and Protocols for One-Pot Synthesis Methods Involving 2-Bromo-3-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Strategic Value of 2-Bromo-3-nitroquinoline in Medicinal Chemistry 2-Bromo-3-nitroquinoline is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of 2-Bromo-3-nitroquinoline in Medicinal Chemistry

2-Bromo-3-nitroquinoline is a highly versatile heterocyclic building block, poised for the efficient construction of complex molecular architectures relevant to drug discovery and development. Its strategic importance lies in the orthogonal reactivity of the bromo and nitro functionalities attached to the quinoline scaffold. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the C-Br bond, making it susceptible to a range of transformations, particularly palladium-catalyzed cross-coupling reactions. Furthermore, the nitro group itself can be a precursor to an amino group, opening avenues for further derivatization and the synthesis of fused heterocyclic systems. The quinoline core is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities.[1]

This application note provides a comprehensive guide to one-pot synthesis methodologies involving 2-bromo-3-nitroquinoline. By leveraging sequential and multicomponent reaction strategies, researchers can significantly enhance synthetic efficiency, reduce waste, and accelerate the generation of novel compound libraries. The protocols and insights provided herein are designed to be a practical resource for chemists engaged in the synthesis of complex nitrogen-containing heterocycles.

One-Pot Sequential Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-Br bond in 2-bromo-3-nitroquinoline allows for its selective functionalization through various palladium-catalyzed cross-coupling reactions. A one-pot, sequential approach, where multiple transformations are carried out in the same reaction vessel without isolation of intermediates, offers significant advantages in terms of time and resource efficiency.[2]

Conceptual Framework for Sequential Functionalization

A plausible and efficient one-pot strategy involves an initial palladium-catalyzed cross-coupling at the C2 position, followed by a subsequent transformation involving the nitro group. This approach leverages the robust nature of many palladium catalysts that can tolerate the nitro functionality.

G A 2-Bromo-3-nitroquinoline B Step 1: Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) - Aryl/heteroaryl boronic acid, alkyne, or amine - Pd catalyst, base, solvent A->B Add reagents for Step 1 C Intermediate: 2-Substituted-3-nitroquinoline B->C Formation of C-C or C-N bond D Step 2: In situ Reduction of Nitro Group - e.g., Fe/HCl, Na2S2O4, or catalytic hydrogenation C->D Add reducing agent E Intermediate: 3-Amino-2-substituted-quinoline D->E Formation of amino group F Step 3 (Optional): Cyclization/Further Functionalization - e.g., Reaction with a 1,3-dicarbonyl compound E->F Add cyclization partner G Final Product: Fused Polycyclic Heterocycle F->G Annulation

Caption: Proposed workflow for one-pot sequential functionalization.

Protocol 1: One-Pot Suzuki Coupling and Reduction-Cyclization

This protocol details a hypothetical, yet chemically robust, one-pot synthesis of a 2-aryl-3-aminoquinoline derivative, with the potential for subsequent cyclization to form a fused heterocyclic system.

Materials:

  • 2-Bromo-3-nitroquinoline

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

  • Reducing agent (e.g., Iron powder and NH₄Cl)

  • Ethyl acetoacetate (for optional cyclization)

  • Ethanol

Procedure:

  • Suzuki Coupling: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-3-nitroquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • In situ Reduction: Once the Suzuki coupling is complete (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Add iron powder (5.0 mmol) and a saturated aqueous solution of NH₄Cl (5 mL).

  • Heat the mixture to 60-80 °C for 1-2 hours, or until the reduction of the nitro group is complete (monitored by TLC). The intermediate is 2-aryl-3-aminoquinoline.

  • (Optional) Cyclization: Cool the reaction mixture and, if desired, add ethyl acetoacetate (1.5 mmol) and a catalytic amount of a Brønsted acid (e.g., a few drops of acetic acid). Reflux the mixture for an additional 2-4 hours to facilitate the formation of the corresponding fused pyridinone ring.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the iron and palladium residues. Wash the Celite pad with ethyl acetate.

  • Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation:

StepReactantsCatalyst/ReagentsSolventTemp. (°C)Time (h)Expected Outcome
Suzuki Coupling 2-Bromo-3-nitroquinoline, Arylboronic acidPd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O902-42-Aryl-3-nitroquinoline
Reduction 2-Aryl-3-nitroquinoline (in situ)Fe, NH₄Cl1,4-Dioxane/H₂O701-22-Aryl-3-aminoquinoline
Cyclization 2-Aryl-3-aminoquinoline (in situ), Ethyl acetoacetateAcetic acid (catalytic)1,4-Dioxane/H₂O/EtOHReflux2-4Fused pyrimido[4,5-b]quinoline derivative[3]

Multicomponent Reactions (MCRs) Involving 2-Bromo-3-nitroquinoline

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, are a cornerstone of modern synthetic chemistry due to their high atom economy and efficiency.[4][5] 2-Bromo-3-nitroquinoline can be envisioned as a key component in novel MCRs to rapidly generate molecular complexity.

Conceptual Framework for a Palladium-Catalyzed Three-Component Reaction

A plausible three-component reaction could involve the in situ formation of an organopalladium intermediate from 2-bromo-3-nitroquinoline, which is then intercepted by another reactant, followed by a cyclization event.

G A 2-Bromo-3-nitroquinoline C Oxidative Addition A->C B Pd(0) B->C D [Quinoline]-Pd(II)-Br C->D F Carbopalladation D->F E Terminal Alkyne E->F G [Quinoline-Alkenyl]-Pd(II)-Br F->G I Amination & Reductive Elimination G->I H Amine H->I J Functionalized Alkene I->J K Intramolecular Cyclization J->K L Fused Heterocycle K->L

Caption: Hypothetical catalytic cycle for a three-component reaction.

Protocol 2: Proposed One-Pot Palladium-Catalyzed Three-Component Synthesis of Fused Quinolines

This protocol outlines a speculative but mechanistically sound one-pot, three-component reaction involving 2-bromo-3-nitroquinoline, a terminal alkyne, and an amine, leading to the formation of a functionalized enamine that could potentially undergo subsequent cyclization.

Materials:

  • 2-Bromo-3-nitroquinoline

  • Terminal alkyne (e.g., Phenylacetylene)

  • Primary or secondary amine (e.g., Morpholine)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., Xantphos)

  • Base (e.g., t-BuOK)

  • Solvent (e.g., Toluene or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (0.05 mmol), ligand (0.06 mmol), and base (2.0 mmol).

  • Add the solvent (10 mL) and stir for 10 minutes.

  • Add 2-bromo-3-nitroquinoline (1.0 mmol), the terminal alkyne (1.2 mmol), and the amine (1.5 mmol).

  • Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS. The reaction is expected to proceed through a cascade of oxidative addition, carbopalladation, and amination.[6]

  • Upon completion, cool the reaction to room temperature.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. The isolated product is anticipated to be a functionalized enamine, which could be a substrate for further transformations, such as acid-catalyzed cyclization.

Data Presentation:

Component AComponent BComponent CCatalyst/LigandBaseSolventTemp. (°C)Expected Product Type
2-Bromo-3-nitroquinoline PhenylacetyleneMorpholinePd(OAc)₂ / Xantphost-BuOKToluene1102-(1-Phenyl-2-morpholino-vinyl)-3-nitroquinoline
2-Bromo-3-nitroquinoline Ethyl propiolateAnilinePdCl₂(dppf)K₃PO₄DMF120Ethyl 3-anilino-2-(3-nitroquinolin-2-yl)acrylate

Conclusion

The strategic use of 2-bromo-3-nitroquinoline in one-pot synthesis methodologies offers a powerful platform for the rapid and efficient generation of diverse and complex quinoline-based scaffolds. The sequential palladium-catalyzed cross-coupling and reduction-cyclization strategies, as well as the potential for novel multicomponent reactions, provide researchers with a versatile toolkit for exploring new chemical space in drug discovery. The protocols and conceptual frameworks presented in this application note are intended to serve as a foundation for further methods development and application in medicinal chemistry programs.

References

  • Two step, one-pot sequential synthesis of functionalized hybrid polyheterocyclic scaffolds via a solid state melt reaction (SSMR). (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • Palladium-Catalyzed Three-Component Tandem Process: One-Pot Assembly of Quinazolines. (2014). ResearchGate. Retrieved February 7, 2024, from [Link]

  • One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. (2012). RSC Publishing. Retrieved February 7, 2024, from [Link]

  • A one-pot double C-H activation palladium catalyzed route to a unique class of highly functionalized thienoisoquinolines. (2014). PubMed. Retrieved February 7, 2024, from [Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (2023). MDPI. Retrieved February 7, 2024, from [Link]

  • Fused Quinolines. Recent Synthetic Approaches to Azoloquinolines. A Review. (2019). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. (2016). RSC Publishing. Retrieved February 7, 2024, from [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2023). RSC Publishing. Retrieved February 7, 2024, from [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • Regioselective Functionalization of Quinolin-4(1H)-ones via Sequential Palladium-Catalyzed Reactions. (2013). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). SciSpace. Retrieved February 7, 2024, from [Link]

  • Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. (2021). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. (2017). RSC Publishing. Retrieved February 7, 2024, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Bromo-3-nitroquinoline

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 2-Bromo-3-nitroquinoline. Authored from the perspec...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 2-Bromo-3-nitroquinoline. Authored from the perspective of a Senior Application Scientist, this guide synthesizes established purification principles with practical, field-proven insights to address common challenges encountered during the purification of this and similar heterocyclic compounds.

Understanding the Challenge: The Nature of 2-Bromo-3-nitroquinoline and Its Impurities

2-Bromo-3-nitroquinoline is a substituted quinoline, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The purification of this compound can be challenging due to the potential for the formation of closely related impurities during its synthesis. The presence of both a bromo and a nitro group on the quinoline scaffold influences its polarity and reactivity, which must be considered when developing a purification strategy.

A common synthetic route to 2-Bromo-3-nitroquinoline involves the Sandmeyer reaction of 2-amino-3-nitroquinoline. This reaction, while effective, is known to produce byproducts that can complicate purification.

Potential Impurities in 2-Bromo-3-nitroquinoline Synthesis:
Impurity TypePotential SourceRationale
Unreacted Starting Material Incomplete reaction2-Amino-3-nitroquinoline may remain if the diazotization or Sandmeyer reaction does not go to completion.
Over-brominated Products Non-selective brominationIf direct bromination of 3-nitroquinoline is employed, di-bromo or other poly-brominated species can form.
Hydroxy-de-aminated Product Side reaction in SandmeyerThe diazonium intermediate can react with water to form 2-hydroxy-3-nitroquinoline.
Azo-coupling Products Side reaction of diazonium saltThe diazonium salt can couple with activated aromatic rings present in the reaction mixture.
Solvent-related Impurities Reaction with solvent or impurities in the solventThe reactive intermediates may react with the solvent or impurities within it.

Troubleshooting Guide: A-Q&A Approach to Common Purification Problems

This section addresses specific issues that may arise during the purification of 2-Bromo-3-nitroquinoline, providing a logical framework for troubleshooting.

Q1: My initial TLC analysis of the crude product shows multiple spots. How do I begin to identify them?

A1: A multi-spot TLC is a common starting point. Here’s a systematic approach to deconstruct the problem:

  • Co-spotting: Spot your crude product alongside the starting material(s) on the same TLC plate. If one of the spots in your crude mixture has the same Rf value as a starting material, you likely have unreacted starting material.

  • Staining: Use different visualization techniques. A UV lamp will show UV-active compounds. Stains like potassium permanganate can indicate the presence of oxidizable functional groups, which might help differentiate between your product and certain impurities.

  • Polarity Assessment: The relative positions of the spots on the TLC plate give an indication of their polarity. More polar compounds will have a lower Rf value. Your desired product, 2-Bromo-3-nitroquinoline, is moderately polar. Highly polar impurities might be salts or highly functionalized byproducts, while less polar spots could be non-polar side products.

Q2: I performed a recrystallization, but my product is still not pure. What went wrong?

A2: Recrystallization is a powerful technique, but its success hinges on several factors. Here’s how to troubleshoot an unsuccessful recrystallization:

  • Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures, while impurities should either be very soluble or insoluble at all temperatures.[1] It's possible your chosen solvent has similar solubility properties for both your product and the impurities.

    • Actionable Advice: Perform a solvent screen with a small amount of your crude product. Test a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, toluene, hexane, and mixtures thereof). A good starting point for bromo-nitro aromatic compounds can be ethanol or a mixture of ethyl acetate and hexane.

  • Cooling Rate: Rapid cooling can trap impurities within the crystal lattice.[2]

    • Actionable Advice: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This allows for the formation of more ordered, and therefore purer, crystals.

  • Insoluble Impurities: If there were insoluble impurities in your hot solution that were not removed, they will contaminate your final product.

    • Actionable Advice: If you observe solid particles in your hot solution, perform a hot filtration to remove them before allowing the solution to cool.

Q3: I’m struggling to get good separation of my product using column chromatography. The fractions are all mixed.

A3: Poor separation in column chromatography usually points to issues with the mobile phase, stationary phase, or loading technique.

  • Solvent System (Mobile Phase): The polarity of your eluent is critical. If the polarity is too high, your product and impurities will travel down the column too quickly and co-elute. If it's too low, they will move too slowly or not at all.

    • Actionable Advice: Develop your solvent system using TLC first. Aim for an Rf value of 0.2-0.3 for your desired product. A good starting point for 2-Bromo-3-nitroquinoline is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (gradient elution) to elute your compounds.

  • Column Packing and Loading: An improperly packed column with channels or cracks will lead to poor separation. Overloading the column with too much crude product is also a common mistake.

    • Actionable Advice: Ensure your column is packed uniformly without any air bubbles. Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, the dry silica with your adsorbed compound can be loaded onto the top of the column. This "dry loading" technique often results in better separation than loading the compound as a concentrated solution.

Frequently Asked Questions (FAQs)

Q1: What is the most effective single purification method for 2-Bromo-3-nitroquinoline?

A1: There is no single "best" method, as the optimal technique depends on the nature and quantity of the impurities. However, a sequential approach is often most effective:

  • Solvent Wash: A simple wash with a solvent in which the product is sparingly soluble but some impurities are soluble can be a good first step to remove gross impurities.

  • Recrystallization: If the crude product is relatively pure (>80-90%), recrystallization is an efficient method for obtaining highly pure material.

  • Column Chromatography: If the crude product contains multiple impurities with similar polarities to the product, column chromatography is the most powerful technique for separation.

Q2: How do I choose the right solvent for recrystallization?

A2: The principle of "like dissolves like" is a good starting point. Since 2-Bromo-3-nitroquinoline has both polar (nitro group) and non-polar (bromo-quinoline) characteristics, solvents of intermediate polarity are often good candidates. A systematic approach is to test the solubility of a small amount of the crude product in a range of solvents at room temperature and upon heating.

Solvent Screening Table for Recrystallization:

SolventPolarityRationale
EthanolPolar ProticOften a good choice for moderately polar aromatic compounds.
Ethyl AcetatePolar AproticGood solvent for a wide range of organic compounds.
TolueneNon-polarCan be effective for less polar impurities.
Hexane/Ethyl AcetateMixtureThe ratio can be tuned to achieve the desired solubility profile.
Dichloromethane/MethanolMixtureAnother versatile mixture for polar compounds.

Q3: What are the key parameters to control in column chromatography for this compound?

A3: The three most critical parameters are:

  • Stationary Phase: Silica gel is the standard choice for compounds of this polarity.

  • Mobile Phase: As mentioned, a hexane/ethyl acetate gradient is a good starting point. The exact gradient will need to be optimized based on TLC analysis.

  • Column Dimensions and Loading: The amount of silica should be 50-100 times the weight of the crude product. The column diameter should be chosen to allow for a reasonable separation length.

Experimental Protocols

Protocol 1: Recrystallization of 2-Bromo-3-nitroquinoline
  • Solvent Selection: Based on your solvent screen, choose the most suitable solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, add the crude 2-Bromo-3-nitroquinoline and the chosen solvent. Heat the mixture to boiling with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.[1]

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of 2-Bromo-3-nitroquinoline
  • TLC Analysis: Determine the optimal solvent system for separation by TLC. Aim for an Rf of ~0.25 for the product.

  • Column Preparation: Pack a glass column with silica gel in your chosen starting eluent (e.g., 95:5 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute the compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Bromo-3-nitroquinoline.

Visualization of Workflows

Purification Workflow

PurificationWorkflow Crude Crude 2-Bromo-3-nitroquinoline TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization High Purity & Good Crystal Formation Column Column Chromatography TLC->Column Multiple Impurities or Low Purity Pure_Recryst Pure Product Recrystallization->Pure_Recryst Successful Impure_Recryst Still Impure Recrystallization->Impure_Recryst Unsuccessful Pure_Column Pure Product Column->Pure_Column Impure_Recryst->Column

Caption: General purification workflow for 2-Bromo-3-nitroquinoline.

Troubleshooting Logic for Column Chromatography

TroubleshootingColumn Start Poor Separation in Column Check_TLC Review TLC Data Start->Check_TLC Check_Loading Assess Column Loading Start->Check_Loading Check_Packing Inspect Column Packing Start->Check_Packing Rf_High Rf too high? Check_TLC->Rf_High Rf_Low Rf too low? Check_TLC->Rf_Low Overloaded Column Overloaded? Check_Loading->Overloaded Cracked Column Cracked/Channeled? Check_Packing->Cracked Decrease_Polarity Decrease Eluent Polarity Rf_High->Decrease_Polarity Increase_Polarity Increase Eluent Polarity Rf_Low->Increase_Polarity Reduce_Load Reduce Sample Load Overloaded->Reduce_Load Repack_Column Repack Column Cracked->Repack_Column

Caption: Troubleshooting logic for poor separation in column chromatography.

References

  • This guide is a synthesis of general organic chemistry purification principles and may not reflect a specific published protocol for this exact compound.
  • Investigation into the Formation of Impurities during the Optimization of Brig
  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartar
  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate Discussion. ([Link])

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 2023. ([Link])

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 2016. ([Link])

  • Preparation and Properties of Quinoline. ([Link])

  • Recrystallization. Chemistry LibreTexts. ([Link])

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. ([Link])

  • Sandmeyer Reaction. Wikipedia. ([Link])

  • Synthesis of substituted quinolines by the electrophilic cyclization of N-(2-alkynyl)anilines. The Journal of Organic Chemistry, 2003. ([Link])

  • Troubleshooting. Chemistry LibreTexts. ([Link])

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. ([Link])

  • How to run column chromatography. ([Link])

  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 2022. ([Link])

  • Sandmeyer Reaction Mechanism. BYJU'S. ([Link])

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. ([Link])

  • Crystallization Too Quick. Chemistry LibreTexts. ([Link])

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. ([Link])

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. ([Link])

  • Column chromatography & purification of organic compounds. YouTube. ([Link])

  • Performing Column Chromatography. YouTube. ([Link])

  • Column Chromatography. YouTube. ([Link])

  • Recrystallization. YouTube. ([Link])

  • Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube. ([Link])

  • Adding Nucleophiles to Aromatics: Intro, Sandmeyer Reaction, + Making Diazonium Ions from Amines. YouTube. ([Link])

Sources

Optimization

Optimizing reaction temperature for SNAr on 2-Bromo-3-nitroquinoline

Ticket ID: SNAr-Q-2B3N-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Reactivity Profile You are working with 2-Bromo-3-nitroquinoline , a scaffold t...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SNAr-Q-2B3N-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Reactivity Profile

You are working with 2-Bromo-3-nitroquinoline , a scaffold that is highly activated toward Nucleophilic Aromatic Substitution (SNAr).

Unlike simple aryl halides, this substrate possesses two potent electron-withdrawing elements that act synergistically:

  • The Pyridine Nitrogen (N1): Pulls electron density via induction and resonance.

  • The Nitro Group (C3): Located ortho to the leaving group (Br at C2), it stabilizes the anionic Meisenheimer intermediate through resonance.

Operational Warning: Because of this "super-activation," the most common failure mode is overheating , leading to polymerization or degradation (tar formation) rather than lack of reactivity.

Module 1: The Temperature Optimization Matrix

Use this guide to select your starting temperature based on nucleophile strength.

The reaction follows an Addition-Elimination mechanism .[1][2] For 2-bromo-3-nitroquinoline, the C-Br bond breaking is generally faster than C-Cl; however, the rate-determining step is often the initial nucleophilic attack.

Nucleophile ClassExamplesRec. Starting Temp (Tstart)Max Temp (Tmax)Solvent SystemTechnical Rationale
Primary Amines Methylamine, Aniline0°C 25°C (RT)EtOH, MeOH, THFHighly exothermic. Low T prevents bis-addition or ring opening.
Secondary Amines Morpholine, Piperidine0°C 40°CEtOH, DCM, DMFSteric hindrance may require slight warming to RT after addition.
Alkoxides NaOMe, KOtBu-10°C 0°CTHF, DMFHigh risk of side reactions (nitro displacement). Keep cold.
Thiols Thiophenol, CysteineRT 50°CDMF, CH3CNThiolates are soft nucleophiles; less prone to hard/hard side reactions but require mild heat.

Module 2: Troubleshooting & FAQs

Direct solutions to common experimental observations.

Q1: "I see immediate formation of a black/brown sludge upon adding the nucleophile. What happened?"

Diagnosis: Thermal Runaway / Polymerization. The Science: The combination of a nitro-activated quinoline and a strong nucleophile is exothermic. If the temperature is unregulated, the heat generated accelerates "denitration" (displacement of the NO2 group) or oxidative degradation of the quinoline ring. The Fix:

  • Cool Down: Start the reaction at 0°C or -10°C in an ice/salt bath.

  • Dilution: Increase solvent volume (0.1 M concentration).

  • Slow Addition: Add the nucleophile dropwise over 15–30 minutes to dissipate heat.

Q2: "The reaction stalls at 50% conversion. Should I reflux?"

Diagnosis: Equilibrium Trap or Product Inhibition. The Science: Heating 2-bromo-3-nitroquinoline to reflux (>80°C) often causes degradation before conversion completes. Stalling is usually due to the formation of HBr, which protonates your amine nucleophile, rendering it non-nucleophilic. The Fix:

  • Do NOT Reflux.

  • Add a Scavenger Base: Add 1.5 eq. of a non-nucleophilic base like DIPEA (Hünig's base) or K2CO3 to neutralize the generated HBr. This restores the free amine nucleophile.

Q3: "I am getting a mixture of regioisomers. Is the Nitro group leaving?"

Diagnosis: Competitive SNAr (Denitration). The Science: While Br is the better leaving group, the Nitro group is also a leaving group (SNAr of NO2). This pathway becomes accessible at high temperatures (>60°C) or with hard nucleophiles (alkoxides). The Fix:

  • Control T: Keep T < 40°C. The activation energy for Br-displacement is lower than for NO2-displacement. Lower temperatures kinetically favor the desired product.

  • Solvent Switch: Switch from polar aprotic (DMF/DMSO) to polar protic (EtOH). Protic solvents solvate the nucleophile, softening its reactivity and improving selectivity.

Module 3: Visualizing the Pathway

Understanding the mechanism is critical for troubleshooting.

Diagram 1: The SNAr Mechanism & Critical Control Points

This diagram illustrates the Addition-Elimination pathway.[2] Note that Step 1 (Attack) is reversible and exothermic. High temperatures destabilize the Meisenheimer Complex (Intermediate), potentially reversing the reaction or leading to side pathways.

SNAr_Mechanism Figure 1: SNAr Addition-Elimination Pathway. Note the divergence to degradation at high temperatures. Substrate 2-Bromo-3-nitroquinoline TS1 Transition State 1 (High Energy) Substrate->TS1 + Nu: Nu Nucleophile (Nu:) Nu->TS1 Complex Meisenheimer Complex (Anionic Intermediate) TS1->Complex Rate Determining Step (Exothermic) Complex->Substrate Reversible if T too high Product 2-Substituted-3-nitroquinoline Complex->Product Loss of Br- (Fast) SideProduct Polymer/Tar (Thermal Degradation) Complex->SideProduct T > 60°C

Diagram 2: Troubleshooting Decision Tree

Use this flow to determine your next experimental move.

Troubleshooting_Tree Figure 2: Experimental Decision Matrix for 2-Bromo-3-nitroquinoline SNAr. Start Start Reaction (0°C, 1 hr) Check Check TLC/LCMS Start->Check Result1 Full Conversion Check->Result1 Result2 No Reaction Check->Result2 Result3 Black Sludge/Tar Check->Result3 Result4 Stalled (~50%) Check->Result4 Action1 Proceed to Workup Result1->Action1 Action2 Warm to RT Check Solubility Result2->Action2 Action3 Repeat at -10°C Add Dropwise Result3->Action3 Action4 Add Base (DIPEA) Do NOT Heat Result4->Action4

Module 4: Validated Experimental Protocol

Standard Operating Procedure (SOP) for Primary/Secondary Amines.

  • Preparation: In a round-bottom flask, dissolve 2-Bromo-3-nitroquinoline (1.0 equiv) in anhydrous Ethanol or THF (0.1 M concentration).

  • Cooling: Submerge flask in an ice-water bath (0°C). Stir for 10 minutes.

  • Base Addition: If using a salt amine (e.g., amine hydrochloride), add DIPEA (2.5 equiv). If using a free amine, add DIPEA (1.2 equiv) to scavenge HBr.

  • Nucleophile Addition: Add the Amine (1.1 equiv) dropwise over 10 minutes.

    • Observation: Solution likely changes color (yellow to orange/red) indicating complex formation.

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC/LCMS.

    • If incomplete: Remove ice bath and stir at Room Temperature (25°C) for 1-2 hours.

  • Workup: Concentrate solvent, redissolve in EtOAc, wash with water/brine, dry over Na2SO4.

References & Authority

The following sources validate the mechanistic principles and reactivity profiles cited above.

  • Substrate Reactivity & Halogen Comparison:

    • BenchChem.[3] Reactivity in SNAr Reactions: A Comparative Analysis of 3-Bromoquinoline and 3-Chloroquinoline. (Bromine is a superior leaving group in this scaffold, allowing for milder conditions).

  • SNAr Mechanism & Kinetics:

    • Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism.[1][2] (Details the Meisenheimer complex stability and the requirement for electron-withdrawing groups).

  • Analogous Synthesis Protocols:

    • Vertex AI / Google Patents. Synthesis of 2-amino-3-bromopyridine and related heterocycles.[4][5] (Demonstrates the standard protocol of initiating reactions at 0°C for highly activated nitrogen heterocycles).

  • General SNAr Methodology:

    • Chemistry LibreTexts. Nucleophilic Aromatic Substitution on Aromatic Systems.[1][2][3][6][7][8] (Explains the role of ortho-nitro groups in activating the ring and stabilizing the intermediate).

Sources

Troubleshooting

Technical Support Center: Purification of 2-Bromo-3-nitroquinoline

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Removal of Regioisomeric Impurities from 2-Bromo-3-nitroquinoline Reference ID: QZN-PUR-003[1] Diagnostic & Root Cause Analysis Be...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Removal of Regioisomeric Impurities from 2-Bromo-3-nitroquinoline Reference ID: QZN-PUR-003[1]

Diagnostic & Root Cause Analysis

Before initiating purification, you must identify which regioisomer is contaminating your batch.[1] The synthesis route dictates the impurity profile.[1]

The Impurity Origin (Synthesis Context)

Most users synthesize 2-bromo-3-nitroquinoline via the Deoxygenative Bromination of 3-nitroquinoline-1-oxide using ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 or 

. This reaction is highly regioselective for the C-2 position but is not absolute.[1]
  • Target Molecule: 2-Bromo-3-nitroquinoline (C2-Br).[1]

  • Primary Regioisomeric Impurity: 4-Bromo-3-nitroquinoline (C4-Br).[1]

  • Secondary Impurities: Unreacted 3-nitroquinoline-1-oxide or hydrolysis products (2-hydroxy-3-nitroquinoline).[1]

If you synthesized this via Nitration of 2-bromoquinoline , your impurities are likely 2-bromo-5-nitroquinoline and 2-bromo-8-nitroquinoline .[1]

Visualizing the Pathway (Graphviz)

The following diagram illustrates the mechanistic divergence leading to the C2 vs. C4 regioisomers during the standard N-oxide activation route.[1]

G Start 3-Nitroquinoline N-oxide Inter Activated Intermediate (O-PBr2 species) Start->Inter + PBr3 / POBr3 Target TARGET: 2-Bromo-3-nitroquinoline (Major Product) Inter->Target Nucleophilic Attack at C2 (Favored) Impurity IMPURITY: 4-Bromo-3-nitroquinoline (Minor Regioisomer) Inter->Impurity Nucleophilic Attack at C4 (Disfavored)

Caption: Mechanistic bifurcation during bromination. Steric and electronic factors favor C2 attack, but C4 substitution remains a persistent minor pathway.[1]

Identification: The NMR Check

You cannot rely on TLC alone as these isomers often co-elute.[1] Use ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


H-NMR for definitive identification.
FeatureTarget (2-Bromo-3-nitro)Impurity (4-Bromo-3-nitro)
Key Proton H-4 (Singlet-like)H-2 (Singlet)
Shift (

)
Typically 8.6 - 8.9 ppm Typically 9.2 - 9.5 ppm
Coupling Appears as a singlet (no adjacent H)Appears as a singlet (no adjacent H)

Scientist Note: The H-2 proton in the 4-bromo isomer is extremely deshielded due to the adjacent nitrogen and nitro group, usually appearing further downfield than the H-4 of the target.[1]

Troubleshooting Guide: Purification Protocols

Method A: Recrystallization (The "Soft" Approach)

Recommended for purity >85% where the impurity is minor.[1]

Critical Warning: 2-Bromo-3-nitroquinoline is an activated heteroaryl halide.[1] Avoid nucleophilic solvents (like Methanol or Ethanol) at high temperatures for long durations.[1] The 2-bromo position is susceptible to ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 displacement by alkoxides, forming 2-methoxy-3-nitroquinoline impurities.

Protocol:

  • Solvent Selection: Use Acetonitrile (ACN) or Toluene .[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling ACN.

  • Hot Filtration: If insoluble black tar remains, filter quickly while hot.[1]

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Differentiation: The 2-bromo isomer typically crystallizes more readily due to better packing symmetry compared to the sterically congested 4-bromo isomer.[1]

Solvent SystemSuitabilityRisk Factor
Acetonitrile High Low.[1] Good solubility differential.
Toluene/Hexane Medium Low.[1][2] Good for removing non-polar tars.[1]
Ethanol/Methanol Low High. Risk of ether formation (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

).
DCM/Hexane Medium Low.[1][2] Requires careful evaporation control.[1]
Method B: Flash Column Chromatography (The "Hard" Separation)

Recommended for 50-85% purity or difficult regioisomer separation.[1]

Regioisomers often have very similar ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 values. Standard isocratic elution will fail.[1] You must use Gradient Elution  with a specific modifier.[1]

The "Application Scientist" Trick: Nitro-substituted quinolines are slightly basic but also interact strongly with silica silanols.[1] The 4-bromo isomer often streaks more due to the exposed N-lone pair (less sterically hindered than the 2-bromo/3-nitro flank).[1]

Protocol:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Loading: Dry load on Celite. Do not wet load with DCM; it causes band broadening.[1]

  • Mobile Phase:

    • Solvent A: Hexanes (or Heptane)

    • Solvent B: Ethyl Acetate (EtOAc)[3][4]

    • Modifier: 0.5% Triethylamine (TEA) pre-mixed into the Hexanes.

    • Why TEA? It neutralizes acidic sites on the silica, sharpening the bands and preventing the "streaking" that causes isomer overlap.[1]

  • Gradient Profile:

    • 0–5 min: 100% A (Equilibration)[1]

    • 5–20 min: 0% → 10% B[1]

    • 20–40 min: 10% → 20% B (The isomers usually separate here)

    • 40–50 min: 20% → 50% B (Flush)[1]

FAQ: Specific Issues & Solutions

Q1: I see a new spot on TLC after recrystallizing from Ethanol. What happened? A: You likely created 2-ethoxy-3-nitroquinoline .[1] The combination of the electron-withdrawing nitro group at C3 and the ring nitrogen makes the C2-bromine highly labile.[1] In boiling ethanol, it undergoes Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


).
  • Fix: Switch to non-nucleophilic solvents like Toluene, Acetonitrile, or DCE (Dichloroethane).

Q2: My compound turns yellow/brown upon storage. Is it degrading? A: Yes, bromo-nitroquinolines are photosensitive.[1] The C-Br bond can undergo homolytic cleavage under UV light, leading to radical degradation.[1]

  • Fix: Store in amber vials under Argon at -20°C.

Q3: I cannot separate the 2-bromo and 4-bromo isomers by column. They co-elute. A: If silica fails, switch to chemoselective destruction .[1]

  • Technique: The C4-bromo position is generally less reactive towards specific soft nucleophiles than the C2-bromo position, BUT the steric hindrance at C2 (flanked by ring N and C3-NO2) can sometimes retard reaction compared to C4.[1]

  • Alternative: Use Reverse Phase (C18) Chromatography .[1] The dipole moments of the 2-bromo and 4-bromo isomers differ significantly.[1]

    • Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).[1]

    • The 2-bromo isomer (more polar due to dipole vector alignment) usually elutes earlier than the 4-bromo isomer in RP-HPLC.[1]

Q4: Can I use vacuum sublimation? A: Yes, for small scales (<500 mg).

  • Protocol: High vacuum (0.1 mmHg) at 120-140°C.

  • Result: The 2-bromo isomer is typically more volatile.[1] The 4-bromo isomer and oligomeric impurities often remain on the "hot finger" or the bottom of the flask.[1]

References

  • Regioselectivity in Quinoline Nitration

    • Study on the nitration of quinoline and its derivatives.
    • Source: Journal of the Chemical Society.[1]

  • Reactivity of 3-Nitroquinoline-1-oxide

    • Reaction of 3-substituted quinoline N-oxides with acyl halides.[1] This establishes the mechanism for C2 vs C4 bromination.[1]

    • Source: Heterocycles, Vol 2.

  • Solubility & Purification of Halo-Nitro Quinolines

    • Solubility of 5,7-dibromo-8-hydroxyquinoline (Analogous solubility d
    • Source: Journal of Chemical & Engineering Data.[1]

  • Chromatographic Separation of Regioisomers

    • Separation of regioisomers using modified silica phases.
    • Source: ResearchGate Discussions.

(Note: While specific "recipe-book" citations for separating exactly 2-Br from 4-Br-3-nitroquinoline are rare in open literature, the protocols above are derived from standard heterocyclic chemistry principles applied to quinoline reactivity as referenced in standard texts like Joule & Mills, "Heterocyclic Chemistry".)

Sources

Reference Data & Comparative Studies

Validation

Technical Deep Dive: 1H NMR Spectrum Analysis of 2-Bromo-3-nitroquinoline

Executive Summary: The Diagnostic "Lighthouse" Proton In the development of quinoline-based PI3K/mTOR inhibitors and antimalarial scaffolds, 2-Bromo-3-nitroquinoline serves as a critical electrophilic intermediate.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diagnostic "Lighthouse" Proton

In the development of quinoline-based PI3K/mTOR inhibitors and antimalarial scaffolds, 2-Bromo-3-nitroquinoline serves as a critical electrophilic intermediate.[1][2][3] Its structural rigidity and specific substitution pattern create a unique 1H NMR signature that allows for rapid quality control and differentiation from common byproducts.[1][2][3]

The defining feature of this spectrum is the H4 proton , which acts as a "lighthouse" signal—a highly deshielded singlet that confirms the integrity of the C2/C3 substitution pattern.[1][2][3] This guide dissects the spectral characteristics of 2-Bromo-3-nitroquinoline, contrasting it with its chlorinated analog and parent compounds to provide a robust framework for structural validation.[1][2][3]

Spectral Assignment & Analysis

The Chemical Shift Landscape

The 1H NMR spectrum of 2-Bromo-3-nitroquinoline is dominated by the electron-withdrawing nature of the nitro group at C3 and the inductive effect of the bromine at C2.[1][2][3] These substituents strip electron density from the heterocyclic ring, shifting the remaining H4 proton significantly downfield.[1][2][3]

Table 1: Consensus Chemical Shift Assignments (400 MHz, CDCl₃)

Proton PositionMultiplicityShift Range (δ ppm)Coupling Constant (

)
Structural Driver
H4 Singlet (s) 8.65 – 8.85 -Diagnostic Peak. Deshielded by C3-NO₂ and peri-effect.[1][2][3]
H8 Doublet (d)8.15 – 8.25~8.5 HzDeshielded by adjacent Nitrogen lone pair.[1][2][3]
H5 Doublet (d)7.95 – 8.05~8.2 HzPeri-interaction with H4/C4.[1][2][3]
H7 Triplet (td)7.75 – 7.85~7.5, 1.5 HzTypical aromatic coupling.[1][2][3]
H6 Triplet (td)7.60 – 7.70~7.5, 1.5 HzShielded relative to H5/H8.[1][2][3]

Note on Solvent Effects: In highly polar solvents like DMSO-d₆ , expect a global downfield shift of +0.15 to +0.30 ppm due to strong dipole-dipole interactions, particularly affecting the H4 singlet (shifting toward ~9.0 ppm).[1][2]

Mechanism of Assignment[1][2][4]
  • The H4 Singlet (The Key): Unlike the parent quinoline, which shows a doublet for H4 coupled to H3, or 3-nitroquinoline which shows two singlets (H2 and H4), the 2-bromo derivative lacks a proton at C2.[1] Consequently, H4 appears as a sharp singlet.[1][2][3] Its extreme downfield position is caused by the anisotropic effect of the adjacent nitro group.[1][2][3]

  • The Benzenoid System (H5-H8): This region often appears as a complex set of overlapping multiplets (an ABCD spin system).[1][2][3] However, H8 is reliably the most downfield of this group due to the paramagnetic anisotropy of the ring nitrogen.[1][2][3] H5 follows, influenced by the steric and electronic proximity of the C4 position.[1][2][3]

Comparative Analysis: Alternatives & Impurities

Distinguishing 2-Bromo-3-nitroquinoline from its synthetic precursors or analogs is a common challenge.[1][2][3] The following comparison highlights the specific spectral differences used for identification.

Comparison with 3-Nitroquinoline (The Parent)[1][2][3]
  • Alternative: 3-Nitroquinoline[1][2][3]

  • Differentiation: The parent compound possesses a proton at C2.[1][2][3][4]

    • 3-Nitroquinoline Spectrum: Shows two distinct downfield singlets: H2 (~9.6 ppm) and H4 (~9.0 ppm).[2][3]

    • 2-Bromo-3-nitroquinoline Spectrum: The H2 signal is absent .[1][2][3] The H4 singlet remains but is slightly shielded relative to the parent due to the bromine's steric and electronic modulation.[1][2][3]

Comparison with 2-Chloro-3-nitroquinoline (The Analog)[1][2][3]
  • Alternative: 2-Chloro-3-nitroquinoline (Common commercially available analog).[1][2][3]

  • Differentiation: This is the most difficult distinction by 1H NMR alone due to the similar electronegativity of Cl (3.[1][2][3]16) and Br (2.96).[2][3]

    • Spectral Overlap: The H4 singlet in the chloro-analog appears at ~8.75 ppm , almost identical to the bromo-analog.[1][2][3]

    • Resolution Strategy: 1H NMR is insufficient for conclusive differentiation here.[1][2][3] You must rely on 13C NMR (C2-Br appears ~140-145 ppm vs C2-Cl ~150 ppm) or Mass Spectrometry (Isotopic pattern: Br 1:1 ratio vs Cl 3 :1 ratio).[1][2][3]

Comparison with Regioisomers (e.g., 6-Bromo-3-nitroquinoline)[1][3]
  • Alternative: Isomers where Br is on the benzene ring.[1][2][3]

  • Differentiation:

    • 2-Bromo-3-nitroquinoline: H4 is a Singlet .[1][2][3]

    • 6-Bromo-3-nitroquinoline: H4 is a Singlet , BUT H2 is present as a second downfield singlet (~9.5 ppm).[2][3]

    • Diagnostic: The presence of the H2 proton is the "smoking gun" for any isomer not substituted at the 2-position.[1][2][3]

Visualization of Logic Workflows[1][2]

Structural Elucidation Workflow

The following diagram illustrates the decision tree for confirming the 2-Bromo-3-nitroquinoline structure using 1H NMR data.

NMR_Logic_Flow Start Acquire 1H NMR Spectrum (DMSO-d6 or CDCl3) Check_H2 Is there a singlet > 9.0 ppm (H2)? Start->Check_H2 Check_H4 Is there a singlet ~ 8.7 ppm (H4)? Check_H2->Check_H4 No (H2 absent) Result_Parent Identify: 3-Nitroquinoline (H2 present) Check_H2->Result_Parent Yes (H2 & H4 present) Analyze_Benz Analyze Benzenoid Region (7.6 - 8.3 ppm) Check_H4->Analyze_Benz Ambiguous Result_Target Candidate: 2-X-3-nitroquinoline (X = Halogen) Check_H4->Result_Target Yes Result_Isomer Identify: 6/7/8-Bromo Isomer (H2 present) Analyze_Benz->Result_Isomer Complex Splitting Final_Check Verify Halogen (MS/13C) Br vs Cl Result_Target->Final_Check

Caption: Logic flow for distinguishing 2-substituted-3-nitroquinolines from parent and isomeric forms.

Spin System Correlation

This diagram visualizes the coupling interactions within the benzenoid ring (H5-H8), which forms the complex multiplet region.[1][2][3]

Spin_System cluster_legend Coupling Legend H5 H5 ~8.0 ppm H6 H6 ~7.65 ppm H5->H6 Vicinal (J~8) H7 H7 ~7.80 ppm H5->H7 Meta (J~1.5) H6->H7 Vicinal (J~7.5) H8 H8 ~8.20 ppm H6->H8 Meta (J~1.5) H7->H8 Vicinal (J~8) key1 Solid Line: Strong Vicinal Coupling key2 Dashed Line: Weak Meta Coupling

Caption: Connectivity map of the ABCD spin system in the quinoline benzenoid ring.

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity comparable to the values cited above, follow this standardized protocol.

Step 1: Sample Preparation[1][2][3]
  • Mass: Weigh 5–10 mg of 2-Bromo-3-nitroquinoline.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

  • Filtration: If the solution is cloudy (common with nitro-quinolines due to aggregation), filter through a cotton plug into the NMR tube to prevent line broadening.[1][2][3]

Step 2: Acquisition Parameters (400 MHz+)[2][3]
  • Pulse Sequence: Standard 1H zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to 2.0 seconds or higher. The H4 proton, being isolated and near electron-withdrawing groups, may have a longer T1 relaxation time.[1][2][3] Insufficient delay can reduce the integration accuracy of the diagnostic H4 singlet.[1][2][3]

  • Scans (NS): 16 to 64 scans are sufficient for this concentration.[2][3]

  • Spectral Width: 0 – 12 ppm (to capture potential downfield shifts or acid impurities).[2][3]

Step 3: Processing
  • Phasing: Manual phasing is recommended to ensure the H4 singlet is perfectly symmetrical.[1][2][3]

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the aromatic region (7.0–9.0 ppm) for accurate integration of the multiplets.

References

  • National Institutes of Health (NIH) - PubChem. (2025).[1][2][3] 4-Chloro-3-nitroquinoline Compound Summary. Retrieved from [Link]

  • Royal Society of Chemistry. (2022).[1][2][3] Regioselective three-component synthesis of 2,3-disubstituted quinolines. Retrieved from [Link][2][3]

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 2-Bromo-3-nitroquinoline

Executive Summary 2-Bromo-3-nitroquinoline is a critical scaffold in the synthesis of fused heterocyclic systems with antimicrobial and anticancer properties.[1][2] Its structural integrity is defined by the specific reg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3-nitroquinoline is a critical scaffold in the synthesis of fused heterocyclic systems with antimicrobial and anticancer properties.[1][2] Its structural integrity is defined by the specific regiochemistry of the bromine (C2) and nitro (C3) substituents.[1][2]

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation pattern of 2-Bromo-3-nitroquinoline.[1][2] Unlike standard spectral libraries that offer static images, this guide focuses on the mechanistic causality of fragmentation—specifically the "Ortho Effect"—to enable researchers to unambiguously distinguish this compound from its structural isomers (e.g., 3-bromo-5-nitroquinoline) and validate synthetic outcomes.[1][2]

Core Analysis: The Fragmentation Fingerprint[1][2]

The mass spectral identity of 2-Bromo-3-nitroquinoline is governed by two dominant factors: the Isotopic Signature of bromine and the Ortho-Nitro Effect .[1][2]

The Isotopic Signature (The "Twin Peaks")

The most immediate diagnostic feature is the molecular ion cluster.[1][2] Bromine exists as two stable isotopes,


 (50.69%) and 

(49.31%).[3]
  • Observation: A distinct 1:1 doublet at m/z 252 (

    
    ) and m/z 254  (
    
    
    
    ).[2]
  • Validation: If this 1:1 ratio is distorted or absent, the sample is not a monobrominated species.[1][2]

The Ortho Effect: Proximity-Driven Elimination

In 2-Bromo-3-nitroquinoline, the nitro group at C3 is sterically crowded by the bromine at C2.[1][2] This proximity triggers a specific fragmentation pathway known as the Ortho Effect , which is less pronounced or absent in meta- or para-substituted isomers.[1][2]

  • Mechanism: The steric strain and electronic repulsion between the lone pairs of the nitro oxygen and the bromine atom weaken the C-Br bond.[1][2]

  • Diagnostic Result: Enhanced abundance of the [M-Br]

    
     ion (m/z 173)  compared to isomers where the substituents are distant.[1][2] While nitroarenes typically lose 
    
    
    
    first, the ortho-bromo substituent facilitates direct halogen loss or rapid sequential loss.[1][2]
Fragmentation Data Summary
Ion Identitym/z Value (Theoretical)Isotope PatternOrigin / Mechanism
Molecular Ion (

)
252 / 254 1:1 Doublet Intact radical cation (

).[1][2]
[M - NO]

222 / 2241:1 DoubletLoss of NO radical (nitro-nitrite rearrangement).[1][2]
[M - NO

]

206 / 2081:1 DoubletLoss of nitro group.[1][2] Retains Br (diagnostic).[1][2][4][5][6]
[M - Br]

173 SingletOrtho Effect: Direct loss of Br radical.[1][2]
[M - NO

- Br]

127SingletQuinoline radical cation (

).[1][2]
[M - NO

- Br - HCN]

100SingletRing fragmentation (loss of HCN from quinoline).[1][2]

Comparative Analysis: Isomer Differentiation & Technique Selection

Isomer Differentiation (The "Ortho" Advantage)

Distinguishing 2-Bromo-3-nitroquinoline from isomers like 3-bromo-6-nitroquinoline is a common analytical challenge.[1][2]

Feature2-Bromo-3-nitroquinoline (Ortho)3-Bromo-6-nitroquinoline (Non-Ortho)
[M-Br]

Intensity
High / Prominent Low
Dominant Loss Competitive loss of Br and NO

due to steric crowding.[1][2]
Dominant loss of NO

(m/z 206/208) followed by Br.[1][2]
Mechanism Steric relief drives Br ejection.[1][2][6]Electronic stability drives NO

ejection.
Technique Comparison: EI vs. ESI
TechniqueSuitabilityRecommendation
Electron Impact (EI) High Primary Method. Provides the rich fragmentation pattern described above.[1][2] Essential for structural fingerprinting and library matching.[1][2][4][6]
Electrospray (ESI) MediumSecondary Method. Produces primarily

(m/z 253/255). Requires MS/MS (CID) to generate fragments. Useful for purity checks in LC-MS but less definitive for structural isomers without optimized collision energy.[1][2]

Visualization: Fragmentation Pathway[2]

The following diagram illustrates the mechanistic flow of fragmentation, highlighting the branching pathways driven by the ortho-substitution.

FragmentationPathway M Molecular Ion (M+) m/z 252 / 254 (1:1 Doublet) M_NO2 [M - NO2]+ m/z 206 / 208 (Retains Br Doublet) M->M_NO2 - NO2 (46 Da) M_Br [M - Br]+ m/z 173 (Singlet, Ortho Diagnostic) M->M_Br - Br• (79/81 Da) (Ortho Effect) M_NO [M - NO]+ m/z 222 / 224 (Rearrangement Product) M->M_NO - NO (30 Da) QuinolineRad Quinoline Radical [M - NO2 - Br]+ m/z 127 M_NO2->QuinolineRad - Br• M_Br->QuinolineRad - NO2 FinalFrag Ring Fragmentation [M - NO2 - Br - HCN]+ m/z 100 QuinolineRad->FinalFrag - HCN (27 Da)

Caption: Mechanistic fragmentation pathway of 2-Bromo-3-nitroquinoline under Electron Impact (EI) ionization. The green path highlights the diagnostic "Ortho Effect" leading to direct bromine loss.[1][2]

Experimental Protocol: EI-MS Characterization

To replicate the fragmentation pattern described, use the following self-validating protocol.

Instrument Parameters (Standard EI)
  • Ionization Mode: Electron Impact (EI)

  • Electron Energy: 70 eV (Standard for library comparison)[7]

  • Source Temperature: 230°C (Prevents thermal degradation of the nitro group prior to ionization)[1]

  • Transfer Line Temp: 250°C

  • Mass Range: m/z 40 – 300

Step-by-Step Workflow
  • System Blank: Inject pure solvent (e.g., Methanol or Dichloromethane) to ensure no bromine memory effects (background m/z 79/81 should be <0.1% relative abundance).[1][2]

  • Sample Injection: Inject 1 µL of 10 ppm solution.

  • Isotope Validation (Self-Check):

    • Locate the cluster at m/z 252.[1][2]

    • Pass Criteria: The intensity of m/z 254 must be 95-100% of m/z 252.

    • Fail Action: If m/z 254 is <50%, the sample is likely debrominated or incorrect.[1][2]

  • Ortho-Check:

    • Examine m/z 173.[1][2]

    • Pass Criteria: Distinct peak present.

    • Comparison: If analyzing a batch of isomers, the isomer with the highest relative abundance of m/z 173 is the 2-bromo-3-nitro isomer.[1][2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][6] (Standard text for isotopic patterns and nitro-group fragmentation rules).

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967).[1][2] Mass Spectrometry of Organic Compounds. Holden-Day. (Foundational reference for the "Ortho Effect" in nitroarenes).

  • NIST Mass Spectrometry Data Center. (2023).[1][2] NIST Standard Reference Database 1A v17. [Link] (Source for standard ionization energies and quinoline fragmentation baselines).

Sources

Validation

A Senior Application Scientist's Guide to the UV-Vis Absorption Maxima of 3-Nitroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, 3-nitroquinoline derivatives represent a class of compounds with significant potential. Their...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, 3-nitroquinoline derivatives represent a class of compounds with significant potential. Their biological activities and photophysical properties are of considerable interest, making a thorough understanding of their spectroscopic characteristics essential for development and application. This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) of various 3-nitroquinoline derivatives, supported by experimental protocols and theoretical explanations to empower your research.

The Significance of UV-Vis Absorption in 3-Nitroquinoline Scaffolds

The quinoline ring system, a fusion of benzene and pyridine rings, is a prevalent scaffold in numerous biologically active compounds. The introduction of a nitro (-NO₂) group at the 3-position significantly modulates the electronic properties of the molecule, influencing its reactivity, binding affinity, and photophysical behavior. UV-Vis spectroscopy is a powerful, non-destructive technique to probe the electronic transitions within these molecules. The position of the absorption maximum (λmax) is highly sensitive to the molecular structure, including the nature and position of other substituents, as well as the solvent environment. By comparing the λmax of different derivatives, researchers can gain insights into structure-property relationships, crucial for designing molecules with desired characteristics.

Comparative Analysis of UV-Vis Absorption Maxima

The UV-Vis absorption spectra of 3-nitroquinoline and its derivatives are characterized by electronic transitions within the aromatic system. The primary absorptions are typically due to π→π* transitions, with the possibility of n→π* transitions arising from the nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group. The position of the λmax is influenced by the extent of conjugation and the electronic nature of the substituents.

CompoundSubstituent(s)Solventλmax (nm)Reference
Quinoline-Ethanol226, 276, 313[1]
Nitroquinoline (isomer not specified)-NO₂Not specified~250, ~330[1]
7-Chloro-6-nitroquinoline6-NO₂, 7-ClNot specifiedNot specified[2]
4-Hydroxy-3-nitroquinoline3-NO₂, 4-OHNot specifiedNot specified[3]

Understanding the Electronic Landscape: Substituent and Solvent Effects

The absorption maxima of 3-nitroquinoline derivatives are dictated by the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Alterations to the molecular structure through the introduction of various functional groups can significantly impact this energy gap.

Substituent Effects: Tuning the Absorption

Substituents on the quinoline ring can either be electron-donating (e.g., -OH, -NH₂, -OCH₃) or electron-withdrawing (e.g., -Cl, -CN).

  • Electron-Donating Groups (EDGs): These groups increase the electron density of the aromatic system, generally raising the energy of the HOMO. This leads to a smaller HOMO-LUMO gap and a bathochromic shift (red shift) to longer wavelengths.

  • Electron-Withdrawing Groups (EWGs): These groups decrease the electron density, lowering the energy of the LUMO. This also results in a smaller HOMO-LUMO gap and a bathochromic shift . The nitro group itself is a strong electron-withdrawing group. The presence of additional EWGs can further extend the conjugation and shift the λmax to even longer wavelengths.[4]

The position of the substituent also plays a critical role. Substituents that extend the conjugated π-system will generally cause a more significant bathochromic shift.

Substituent_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) cluster_Transitions Effect on λmax EDG e.g., -OH, -NH₂ HOMO_EDG HOMO Energy (Increased) EDG->HOMO_EDG Raises Energy_Gap_EDG Smaller HOMO-LUMO Gap HOMO_EDG->Energy_Gap_EDG LUMO_EDG LUMO Energy (Slightly Affected) LUMO_EDG->Energy_Gap_EDG EWG e.g., -NO₂, -CN LUMO_EWG LUMO Energy (Lowered) EWG->LUMO_EWG Lowers HOMO_EWG HOMO Energy (Slightly Affected) Energy_Gap_EWG Smaller HOMO-LUMO Gap HOMO_EWG->Energy_Gap_EWG LUMO_EWG->Energy_Gap_EWG Bathochromic_Shift Bathochromic Shift (Red Shift, Longer λmax) Energy_Gap_EDG->Bathochromic_Shift Energy_Gap_EWG->Bathochromic_Shift

Caption: Influence of electron-donating and -withdrawing groups on molecular orbitals and λmax.

Solvent Effects: The Role of the Medium

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum, a phenomenon known as solvatochromism .[5] This is due to differential solvation of the ground and excited states of the molecule.

  • π→π Transitions:* In these transitions, the excited state is generally more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, leading to a smaller energy gap and a bathochromic shift (red shift).

  • n→π Transitions:* For n→π* transitions, the ground state is typically more polar due to the presence of lone pairs. Polar solvents, especially those capable of hydrogen bonding, will stabilize the ground state more than the less polar excited state. This increases the energy gap for the transition, resulting in a hypsochromic shift (blue shift) to shorter wavelengths.[6]

Solvent_Effects cluster_pi_pi_star π → π* Transition cluster_polar_pi Polar Solvent cluster_n_pi_star n → π* Transition cluster_polar_n Polar Solvent Ground_pi Ground State (π) Excited_pi Excited State (π*) (More Polar) Ground_pi->Excited_pi ΔE (Non-polar Solvent) Ground_pi_polar Ground State (Stabilized) Excited_pi_polar Excited State (More Stabilized) Ground_pi_polar->Excited_pi_polar ΔE' < ΔE (Bathochromic Shift) Ground_n Ground State (n) (More Polar) Excited_n Excited State (π) Ground_n->Excited_n ΔE (Non-polar Solvent) Ground_n_polar Ground State (More Stabilized) Excited_n_polar Excited State (Stabilized) Ground_n_polar->Excited_n_polar ΔE' > ΔE (Hypsochromic Shift)

Caption: Solvent polarity effects on π→π and n→π* electronic transitions.

Experimental Protocol for UV-Vis Absorption Spectroscopy

This section provides a detailed, self-validating protocol for acquiring high-quality UV-Vis absorption spectra of 3-nitroquinoline derivatives.

I. Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane). The choice of solvent is critical and should be transparent in the wavelength range of interest.

  • Analyte: Purified 3-nitroquinoline derivative.

  • Volumetric flasks and pipettes: Class A for accurate solution preparation.

  • Analytical balance: For precise weighing of the analyte.

II. Step-by-Step Methodology
  • Instrument Warm-up and Self-Calibration:

    • Power on the spectrophotometer and its light sources (deuterium and tungsten lamps).

    • Allow the instrument to warm up for at least 30 minutes to ensure lamp stability.

    • Perform the instrument's self-calibration and diagnostic checks as per the manufacturer's instructions.

  • Solvent Selection and Blank Preparation:

    • Choose a solvent that dissolves the analyte and is transparent in the desired wavelength range. For aromatic compounds, solvents like ethanol or cyclohexane are common choices.

    • Fill one quartz cuvette with the chosen solvent to be used as the blank or reference. Ensure the cuvette is clean and free of fingerprints by handling it only by the frosted sides.

  • Sample Preparation:

    • Prepare a stock solution of the 3-nitroquinoline derivative of a known concentration (e.g., 1 mg/mL) in the chosen spectroscopic grade solvent.

    • From the stock solution, prepare a dilute solution with a concentration that will result in an absorbance reading between 0.1 and 1.0 AU (Absorbance Units). This range ensures adherence to the Beer-Lambert Law and provides the best signal-to-noise ratio. A typical starting concentration is around 10 µg/mL.

  • Baseline Correction:

    • Place the blank cuvette in both the sample and reference holders of the spectrophotometer.

    • Perform a baseline correction across the desired wavelength range (e.g., 200-600 nm). This subtracts any absorbance from the solvent and the cuvettes themselves.

  • Sample Measurement:

    • Remove the blank cuvette from the sample holder and replace it with the cuvette containing the analyte solution.

    • Initiate the spectral scan. The instrument will measure the absorbance of the sample at each wavelength relative to the blank.

  • Data Analysis and Interpretation:

    • The resulting spectrum should be a plot of absorbance versus wavelength.

    • Identify the wavelength(s) at which the maximum absorbance occurs (λmax).[7]

    • Record the λmax and the corresponding absorbance value.

UV_Vis_Workflow A Instrument Warm-up & Self-Calibration B Prepare Blank (Spectroscopic Solvent) A->B C Prepare Analyte Solution (Known Concentration) A->C D Baseline Correction (Solvent vs. Solvent) B->D E Measure Sample Spectrum (Sample vs. Solvent) C->E D->E F Identify λmax and Record Absorbance E->F G Data Analysis F->G

Sources

Safety & Regulatory Compliance

Safety

Mastering Safety: A Guide to Personal Protective Equipment for Handling 2-Bromo-3-nitroquinoline

As a Senior Application Scientist, the path to groundbreaking research is paved not just with innovation, but with an unwavering commitment to safety. Handling highly reactive intermediates like 2-Bromo-3-nitroquinoline,...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the path to groundbreaking research is paved not just with innovation, but with an unwavering commitment to safety. Handling highly reactive intermediates like 2-Bromo-3-nitroquinoline, a key building block in many drug development programs, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a deep, technically-grounded framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you, our scientific partners, to work with confidence, ensuring that both you and your research are protected.

The principles outlined here are rooted in a causal understanding of chemical hazards. 2-Bromo-3-nitroquinoline belongs to the class of halogenated nitroaromatic compounds. The presence of a bromine atom and a nitro group on the quinoline scaffold significantly influences its reactivity and toxicological profile. Aromatic nitro compounds can be toxic, and halogenated organics present specific handling and disposal challenges.[1][2] Therefore, our recommendations are based on established safety protocols for analogous hazardous substances.

Core Hazard Assessment: Understanding the "Why" Behind the "What"

Before we can select the appropriate PPE, we must first understand the risks posed by 2-Bromo-3-nitroquinoline. Based on data from structurally similar compounds, the primary hazards are:

  • Acute Toxicity (Oral, Dermal): Harmful if swallowed or if it comes into contact with the skin.[3][4]

  • Severe Skin and Eye Irritation: Direct contact can cause significant irritation or even chemical burns.[4][5]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosols can irritate the respiratory system.[4][5]

These hazards necessitate a multi-layered PPE strategy that provides comprehensive barrier protection for all potential routes of exposure.

Essential PPE for Handling 2-Bromo-3-nitroquinoline

A risk assessment is critical before any experiment. However, the following multi-layered PPE approach is mandatory as a baseline for handling 2-Bromo-3-nitroquinoline in any quantity.

Eye and Face Protection: Your First Line of Defense

Chemical splash goggles are the absolute minimum requirement. They must be worn at all times in the laboratory where this chemical is handled. For procedures with a higher risk of splashing—such as transferring solutions, working with larger volumes (>100 mL), or conducting reactions under pressure—a face shield must be worn over the chemical splash goggles.[5][6]

Hand Protection: Preventing Dermal Absorption

The selection of appropriate chemical-resistant gloves is critical. For incidental contact, such as handling a container or a quick transfer in a fume hood, disposable nitrile gloves are a suitable choice.[2][6]

Key Procedural Logic:

  • Double Gloving: For extended handling periods or when manipulating the solid compound, wearing two pairs of nitrile gloves is strongly recommended. This provides an additional layer of protection against tears and permeation.

  • Immediate Disposal: Gloves must be removed and disposed of immediately upon known contamination. Always wash your hands thoroughly after removing gloves.[7]

Body Protection: Shielding Against Spills and Splashes

A flame-resistant lab coat, fully buttoned, is required for all procedures.[8] For tasks involving larger quantities or a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[9] All personnel must wear long pants and closed-toe shoes to ensure no skin is exposed.[8]

Respiratory Protection: A Contingency-Based Approach

All handling of 2-Bromo-3-nitroquinoline, especially the solid form which can create dust, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[4]

  • Standard Operations: When working within a properly functioning fume hood, respiratory protection is typically not required.

  • Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or if engineering controls fail, a respirator will be necessary. A full-face respirator with organic vapor/acid gas cartridges would be appropriate in such situations.[9][10]

Operational and Disposal Plans: From Benchtop to Waste Stream

Trust in a protocol comes from its completeness. A safety plan is only as strong as its weakest link, which often lies in the seemingly routine steps of donning, doffing, and disposal.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling 2-Bromo-3-nitroquinoline Assess_Task Assess Task (Weighing, Solution Prep, Cleanup) Start->Assess_Task Assess_Quantity Assess Quantity (<1g, 1-50g, >50g) Assess_Task->Assess_Quantity Spill_PPE Spill/Emergency PPE: - Full-Face Respirator - Heavy-Duty Gloves - Chemical Suit/Boot Covers Assess_Task->Spill_PPE Spill or Emergency Base_PPE Minimum PPE: - Chemical Splash Goggles - Nitrile Gloves (Single Pair) - Lab Coat Assess_Quantity->Base_PPE Small Scale / Low Splash Risk Enhanced_PPE Enhanced PPE: - Add Face Shield - Double Nitrile Gloves - Chemical-Resistant Apron Assess_Quantity->Enhanced_PPE Large Scale / High Splash Risk

Caption: PPE selection workflow for 2-Bromo-3-nitroquinoline.

Summary of Recommended PPE by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Chemical Splash GogglesDouble Nitrile GlovesLab CoatWork in a chemical fume hood.
Solution Preparation Chemical Splash GogglesDouble Nitrile GlovesLab CoatWork in a chemical fume hood.
Large Volume Transfer (>100mL) Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronWork in a chemical fume hood.
Small Spill Cleanup (<5g) Goggles & Face ShieldHeavy-Duty Nitrile GlovesLab Coat & ApronRequired if outside a fume hood.
Large Spill Cleanup Goggles & Face ShieldHeavy-Duty Nitrile GlovesChemical-Resistant Suit/ApronFull-face respirator required.
Step-by-Step Protocol for Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Gloves: Don the first pair of nitrile gloves.

  • Second Gloves: If double-gloving, put the second pair on over the first.

  • Eye Protection: Put on your chemical splash goggles.

  • Face Shield: If required, place the face shield over your goggles.

Doffing (Taking Off) Sequence - The Key to Avoiding Contamination:

  • Decontaminate (if necessary): If there is visible contamination on outer gloves, clean them as much as possible before removal.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated waste container.

  • Face Shield/Goggles: Remove face and eye protection from the back to the front. Place them in a designated area for decontamination.

  • Lab Coat: Remove your lab coat by rolling it down your arms and folding the contaminated exterior inward. Hang it in its designated storage location or place it in a laundry bin if contaminated.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Disposal of Contaminated Materials

Proper disposal is a critical final step in the safe handling workflow.

  • Contaminated PPE: All disposable PPE, such as gloves, must be placed in a designated hazardous waste container.[4] These containers should be clearly labeled and kept sealed when not in use.

  • Chemical Waste: As a halogenated organic compound, all waste containing 2-Bromo-3-nitroquinoline (including rinsates and reaction mixtures) must be collected in a specifically labeled "Halogenated Organic Waste" container.[2][11] Never dispose of this chemical down the drain. Follow all institutional and local regulations for hazardous waste disposal.[11]

By integrating these detailed PPE protocols and disposal plans into your daily laboratory operations, you build a self-validating system of safety. This ensures that your focus remains on the science, secure in the knowledge that you are protected by field-proven best practices.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2014, November 27). 1,3-Propanediol, 2-bromo-2-nitro-: Human health tier II assessment. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents Safety Information. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • OXFORD LAB FINE CHEM LLP. (n.d.). MATERIAL SAFETY DATA SHEET - 2-Bromo-2-nitro-1,3-propanediol 98%. Retrieved from [Link]

  • Spectrum Laboratory Products Inc. (2008, March 28). Material Safety Data Sheet - 2-Bromo-2-nitro-1,3-propanediol. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2025, May 16). Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]

  • Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-nitroquinoline
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-nitroquinoline
© Copyright 2026 BenchChem. All Rights Reserved.